4-(propan-2-yloxy)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a [1,2,4]triazolo[3,2-b][1,3]thiazole core fused with a thiophen-2-yl substituent. The benzamide moiety is substituted with a 4-(propan-2-yloxy) group, and the nitrogen atom is linked to an ethyl chain terminating in the triazolothiazole ring. Its molecular formula is C₁₈H₁₆N₄O₂S₂, with a molecular weight of 384.48 g/mol .
Properties
IUPAC Name |
4-propan-2-yloxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-13(2)26-16-7-5-14(6-8-16)19(25)21-10-9-15-12-28-20-22-18(23-24(15)20)17-4-3-11-27-17/h3-8,11-13H,9-10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWMKIDPMFIGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiourea and hydrazine derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via electrophilic substitution reactions.
Attachment of the Benzamide Core: This step involves the coupling of the thiazolo[3,2-b][1,2,4]triazole-thiophene intermediate with a benzoyl chloride derivative under basic conditions.
Addition of the Isopropoxy Group: The final step involves the alkylation of the benzamide derivative with isopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS), while nucleophilic substitutions can be facilitated by bases like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of triazole and thiazole compounds often display antitumor properties. For example, studies have shown that similar compounds can inhibit the growth of various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) cells. The mechanism typically involves interference with cellular pathways related to proliferation and apoptosis .
Enzyme Inhibition
Compounds containing triazole and thiazole rings have been documented to act as inhibitors of several key enzymes, including:
- Aromatase
- Cholinesterase
- Carbonic Anhydrase
These enzymes play critical roles in various physiological processes and disease states, making their inhibition a valuable therapeutic target .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. For instance, docking simulations with dihydrofolate reductase (DHFR) have shown promising results for compounds similar to 4-(propan-2-yloxy)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide, indicating potential as a lead compound in drug design .
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to this structure:
Case Study 1: Synthesis and Antitumor Evaluation
A recent study synthesized a series of thiophene-based triazole derivatives and evaluated their cytotoxic effects against HepG-2 and A-549 cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
Case Study 2: Enzyme Inhibition Profiles
Another investigation focused on the enzyme inhibition profiles of triazole derivatives. The study found that compounds with structural similarities to this compound demonstrated potent inhibitory activity against cholinesterase and carbonic anhydrase .
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound G574-0040
- Structure : 2-Methoxy-N-{2-[2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide
- Key Differences :
- The benzamide substituent is 2-methoxy instead of 4-(propan-2-yloxy).
- Molecular weight: 384.48 g/mol (identical due to isosteric substitution).
- Implications : The positional shift from 4-isopropoxy to 2-methoxy may alter steric hindrance and hydrogen-bonding interactions, affecting target binding .
4-Ethoxy Analogs
- Structure : 4-Ethoxy-N-{2-[2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide
- Key Differences :
- Ethoxy group replaces isopropoxy at the 4-position.
- Implications : Reduced steric bulk compared to isopropoxy may enhance solubility but decrease lipophilicity (logP ~2.8 vs. ~3.2 for the isopropoxy derivative) .
Substituent Variations on the Benzamide Group
BA97684
- Structure: N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
- Key Differences :
- Sulfonamide replaces benzamide.
- 3,4-Dimethoxyphenyl substituent on the triazolothiazole.
- Implications : Sulfonamide groups often improve metabolic stability but may reduce membrane permeability. The dimethoxy substituents could enhance π-π stacking with aromatic residues in enzyme active sites .
Modifications to the Triazolothiazole Core
617694-62-9
Thiophene Ring Replacements
586989-80-2
- Structure : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
- Key Differences :
- 1,2,4-Triazole replaces triazolothiazole core.
- Allyl and thioether groups modify steric and electronic profiles.
Biological Activity
The compound 4-(propan-2-yloxy)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide is a complex heterocyclic structure that incorporates various pharmacologically active scaffolds. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various fields such as oncology, anti-inflammatory treatments, and antimicrobial therapies.
Chemical Structure and Properties
This compound features several key structural components:
- Propan-2-yloxy group : This ether moiety may enhance lipophilicity and membrane permeability.
- Thiophen-2-yl group : Known for its diverse biological activities including antimicrobial and anti-inflammatory effects.
- [1,2,4]Triazolo[3,2-b][1,3]thiazole unit : This heterocyclic system is recognized for its enzyme inhibitory properties.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have shown that compounds containing thiophene and triazole moieties exhibit significant antimicrobial properties. For instance:
- Thiadiazole derivatives , which share structural similarities with the target compound, have demonstrated broad-spectrum antimicrobial activity against various pathogens .
2. Anti-inflammatory Effects
The incorporation of thiophene rings has been linked to anti-inflammatory activity. Research indicates that thiophene derivatives can inhibit inflammatory pathways, potentially making the compound a candidate for treating inflammatory diseases .
3. Anticancer Potential
Compounds with triazole and thiazole motifs have shown promise in cancer research:
- A related study highlighted that triazole derivatives exhibited potent antiproliferative effects on cancer cell lines, suggesting that the target compound may also possess similar properties .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with similar structures:
Case Study 1: Triazole Derivatives
A study on triazole derivatives indicated their ability to inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in cancer progression and metabolic regulation . The binding affinity of these compounds was assessed through molecular docking studies.
| Compound | Activity | EC50 (µM) |
|---|---|---|
| Triazole A | Aromatase Inhibition | 5.0 |
| Triazole B | Antiproliferative (HEPG2) | 10.28 |
Case Study 2: Thiophene Compounds
Thiophene derivatives have been evaluated for their anticancer and anti-inflammatory properties. Notably, a derivative was found to significantly reduce tumor growth in vivo models .
| Thiophene Derivative | Activity | Observations |
|---|---|---|
| Compound X | Anticancer | Reduced tumor size by 30% |
| Compound Y | Anti-inflammatory | Decreased cytokine levels |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of the target compound with various biological targets. These studies suggest that the presence of both thiophene and triazole units enhances binding affinity due to favorable hydrogen bonding and hydrophobic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
